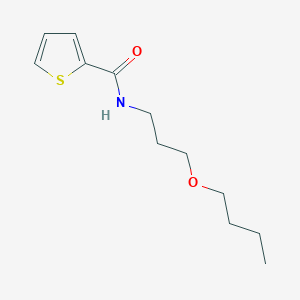![molecular formula C24H15ClN2O2 B4887613 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide](/img/structure/B4887613.png)
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide
Übersicht
Beschreibung
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide, also known as BCI, is a synthetic compound that has gained attention for its potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Wirkmechanismus
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide inhibits the activity of kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, leading to inhibition of its activity. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has been shown to be a selective inhibitor of GSK-3, CDK2, and MAPK1, with little effect on other kinases.
Biochemical and Physiological Effects
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has been shown to have several biochemical and physiological effects. Inhibition of GSK-3 by N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has been shown to affect the Wnt signaling pathway, which plays a role in cell proliferation, differentiation, and apoptosis. Inhibition of CDK2 by N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has been shown to affect the cell cycle, leading to cell cycle arrest and apoptosis. Inhibition of MAPK1 by N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has been shown to affect the mitogen-activated protein kinase pathway, which plays a role in cell proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has several advantages for lab experiments. It is a selective inhibitor of several kinases, making it a useful tool for studying specific cellular processes. It has also been shown to have good bioavailability, making it suitable for in vivo studies. However, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide also has some limitations. It has been shown to have some off-target effects, which may affect the interpretation of results. It also has limited solubility in aqueous solutions, which may affect its use in some experiments.
Zukünftige Richtungen
For research include studying its effects on other kinases and cellular processes, developing more potent and selective inhibitors, and using it as a starting point for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of several kinases, including glycogen synthase kinase-3 (GSK-3), cyclin-dependent kinase 2 (CDK2), and mitogen-activated protein kinase 1 (MAPK1). These kinases play important roles in several cellular processes, including cell cycle regulation, apoptosis, and differentiation. Inhibition of these kinases by N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has been shown to affect these processes, making N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide a potential tool for studying these cellular processes.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O2/c25-20-12-11-18(14-19(20)24-27-21-7-3-4-8-22(21)29-24)26-23(28)17-10-9-15-5-1-2-6-16(15)13-17/h1-14H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAWEZXNBUWVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]-4-phenylpiperazine](/img/structure/B4887540.png)
![isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4887550.png)
![1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B4887558.png)

![1-[(2-bromophenoxy)acetyl]-4-ethylpiperazine](/img/structure/B4887601.png)
![1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B4887608.png)

![4-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4887631.png)
![4-benzyl-1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B4887635.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B4887641.png)
![1-acetyl-4-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B4887644.png)

![N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide](/img/structure/B4887652.png)